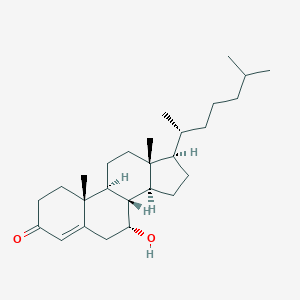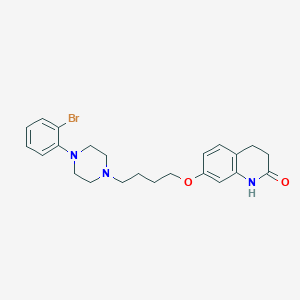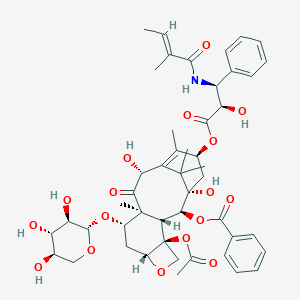
rac-5-Keto-Fluvastatin
Übersicht
Beschreibung
rac 5-Keto Fluvastatin: This compound is used primarily in scientific research and is not intended for human consumption .
Wissenschaftliche Forschungsanwendungen
rac 5-Keto Fluvastatin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Chemistry: : In chemistry, it is used as a reference standard and impurity marker for Fluvastatin .
Biology: : In biological research, it helps in studying the inhibition of HMG-CoA reductase and its effects on cholesterol biosynthesis .
Medicine: : In medical research, it is used to explore the therapeutic potential of Fluvastatin and its derivatives .
Industry: : In the pharmaceutical industry, it is used in the quality control and development of Fluvastatin-based drugs .
Wirkmechanismus
Target of Action
Rac 5-Keto Fluvastatin, an impurity of Fluvastatin , primarily targets the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids .
Mode of Action
Rac 5-Keto Fluvastatin acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This inhibition results in a decrease in cholesterol production .
Biochemical Pathways
The primary biochemical pathway affected by Rac 5-Keto Fluvastatin is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, this compound reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other isoprenoids . The downstream effect of this inhibition is a reduction in the levels of cholesterol and other isoprenoids that are synthesized via this pathway .
Pharmacokinetics
Fluvastatin, from which Rac 5-Keto Fluvastatin is derived, is extensively absorbed from the gastrointestinal tract due to its relatively hydrophilic nature . After absorption, it is nearly completely extracted and metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a dose is recovered in the feces, with 60% of a dose recovered as the three metabolites .
Result of Action
The primary molecular effect of Rac 5-Keto Fluvastatin’s action is the inhibition of the HMG-CoA reductase enzyme, leading to a decrease in the production of mevalonate . This results in a reduction in the synthesis of cholesterol and other isoprenoids . At the cellular level, this can lead to a decrease in the levels of cholesterol and other isoprenoids, which can have various effects depending on the specific cell type and the role of these molecules in that cell’s function .
Action Environment
The action, efficacy, and stability of Rac 5-Keto Fluvastatin can be influenced by various environmental factors. For instance, the absorption of Fluvastatin can be affected by the presence of food in the gastrointestinal tract . Additionally, the metabolism of Fluvastatin can be affected by the presence of certain other drugs, such as CYP3A4 inhibitors . Therefore, the action of Rac 5-Keto Fluvastatin may also be influenced by similar factors.
Biochemische Analyse
Biochemical Properties
Rac 5-Keto Fluvastatin is known to interact with a variety of enzymes, proteins, and other biomolecules. It is an impurity of Fluvastatin , which is a HMG-CoA reductase inhibitor . The inhibition of HMG-CoA reductase by Fluvastatin, and by extension Rac 5-Keto Fluvastatin, plays a crucial role in biochemical reactions, particularly in the mevalonate pathway that produces cholesterol .
Cellular Effects
Rac 5-Keto Fluvastatin has significant effects on various types of cells and cellular processes. By inhibiting HMG-CoA reductase, it influences cell function by reducing the synthesis of cholesterol, a critical component of cell membranes .
Molecular Mechanism
Rac 5-Keto Fluvastatin exerts its effects at the molecular level primarily through its interaction with HMG-CoA reductase. It inhibits this enzyme, leading to decreased production of mevalonate, a precursor to cholesterol .
Temporal Effects in Laboratory Settings
Current knowledge suggests that it maintains its inhibitory effect on HMG-CoA reductase over extended periods .
Dosage Effects in Animal Models
The effects of Rac 5-Keto Fluvastatin in animal models vary with dosage. High doses may lead to adverse effects, such as hepatotoxicity, due to the systemic reduction of cholesterol .
Metabolic Pathways
Rac 5-Keto Fluvastatin is involved in the cholesterol synthesis pathway. It interacts with HMG-CoA reductase, a key enzyme in this pathway .
Transport and Distribution
The transport and distribution of Rac 5-Keto Fluvastatin within cells and tissues are complex processes that involve passive diffusion and active transport .
Subcellular Localization
Rac 5-Keto Fluvastatin is thought to localize within the cytosol where HMG-CoA reductase is located . Its activity is likely influenced by this localization, as it allows the compound to effectively inhibit the enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of rac 5-Keto Fluvastatin involves complex organic synthesis techniques. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure . Specific reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful synthesis of this compound .
Industrial Production Methods: : Industrial production of rac 5-Keto Fluvastatin is not commonly reported, as it is primarily used for research purposes. the methods used in laboratory settings can be scaled up for industrial applications if needed .
Analyse Chemischer Reaktionen
Types of Reactions: : rac 5-Keto Fluvastatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different ketone derivatives, while reduction reactions may yield alcohols or other reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
rac 5-Keto Fluvastatin is similar to other statins, such as Atorvastatin, Simvastatin, and Rosuvastatin . it is unique in its specific structure and its role as an impurity of Fluvastatin .
Similar Compounds
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels.
Simvastatin: Similar to Atorvastatin, it is used for the same purpose but has a different chemical structure.
Rosuvastatin: Known for its high potency in reducing cholesterol levels.
rac 5-Keto Fluvastatin stands out due to its specific inhibitory effects and its use in research to understand the broader class of statins .
Eigenschaften
IUPAC Name |
(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBOMHNSMFWBF-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160169-39-0 | |
| Record name | 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLT21950O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)






